molecular formula C6H4BrNS B2862130 4-(2-Bromoethynyl)-3-methyl-1,2-thiazole CAS No. 2402829-71-2

4-(2-Bromoethynyl)-3-methyl-1,2-thiazole

Cat. No.: B2862130
CAS No.: 2402829-71-2
M. Wt: 202.07
InChI Key: VBMWEQVMMWADEX-UHFFFAOYSA-N
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Description

4-(2-Bromoethynyl)-3-methyl-1,2-thiazole is a high-purity, synthetic bromoalkyne intermediate of significant interest in advanced organic and medicinal chemistry research. This compound features a reactive carbon-bromine bond on an ethynyl side chain attached to a 3-methyl-1,2-thiazole core, a privileged scaffold in drug discovery . Its molecular structure makes it a versatile building block for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, and for use in cycloaddition chemistry . The 1,2-thiazole (isothiazole) core and its derivatives are recognized for their broad spectrum of pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . As such, this reagent is primarily valued for the synthesis of novel chemical entities for high-throughput screening and the development of potential therapeutic agents targeting various diseases . It is an essential tool for researchers exploring structure-activity relationships in heterocyclic chemistry. This product is intended for use in a controlled laboratory environment by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you review all applicable safety data sheets (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoethynyl)-3-methyl-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-5-6(2-3-7)4-9-8-5/h4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMWEQVMMWADEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C#CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 2 Bromoethynyl 3 Methyl 1,2 Thiazole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(2-bromoethynyl)-3-methyl-1,2-thiazole suggests a convergent synthetic strategy. The primary disconnection would be at the C-C bond between the thiazole (B1198619) ring and the ethynyl (B1212043) group, and the C-Br bond of the bromoethyne. This leads to two key synthons: a 4-ethynyl-3-methyl-1,2-thiazole (B2682613) intermediate and a brominating agent. Alternatively, a more direct approach would involve the disconnection of the C-Br bond, leading to a 4-ethynyl-3-methyl-1,2-thiazole precursor.

Further disconnection of the 4-ethynyl-3-methyl-1,2-thiazole intermediate would focus on the formation of the 1,2-thiazole ring itself. This could involve a cyclization reaction from a suitable acyclic precursor containing the requisite N-S bond and the carbon framework. A plausible disconnection of the thiazole ring would break the N-S and C-C bonds, leading to simpler, more readily available starting materials.

Construction of the 1,2-Thiazole Heterocyclic Core

The 1,2-thiazole, or isothiazole (B42339), ring is a five-membered heterocyclic compound containing adjacent nitrogen and sulfur atoms. wikipedia.org Its synthesis requires careful consideration of cyclization strategies and regioselectivity to achieve the desired substitution pattern.

Several cyclization strategies have been developed for the synthesis of the 1,2-thiazole core. One of the most common approaches involves the construction of the ring from a pre-formed N-C-C-C-S fragment. For instance, the oxidation of 2-aminoalk-1-enethiocarboxyamides can lead to the formation of 5-aminoisothiazole derivatives. researchgate.net While this specific example leads to an amino-substituted thiazole, the underlying principle of oxidative cyclization of a suitable precursor is a viable strategy.

Another approach involves the reaction of compounds containing a C-C-C-N fragment with a sulfur source. researchgate.net For example, the electrolysis of 3-aryl-2-phenylsulfonylacrylonitriles with a sulfur-graphite electrode can yield bis(isothiazolyl) sulfides. researchgate.net This method, while effective for specific substrates, highlights the diversity of starting materials that can be employed for 1,2-thiazole synthesis.

A more classical approach, though less common for 1,2-thiazoles compared to their 1,3-isomers, would be a variation of the Hantzsch thiazole synthesis, which typically involves the reaction of an α-halocarbonyl compound with a thioamide. encyclopedia.pubwikipedia.org Adapting such a strategy for a 1,2-thiazole would require a precursor that facilitates the formation of the N-S bond.

The following table summarizes some general cyclization approaches for isothiazole formation:

Precursor TypeReagents/ConditionsProduct Type
2-Aminoalk-1-enethiocarboxyamidesOxidation5-Aminoisothiazoles researchgate.net
3-Amino-3-(dialkylamino)thioacrylic acid amidesOxidation3,5-Diaminoisothiazoles researchgate.net
Substituted thioamidesSelenium dioxideAlkyl 3-methyl-5-ethoxycarbonylaminoisothiazole-4-carboxylates researchgate.net
3-Aryl-2-phenylsulfonylacrylonitrilesElectrolysis with S-graphite electrodeBis(5-arylisothiazol-3-yl) di- or trisulfides researchgate.net

This table presents generalized reaction types and may not be directly applicable to the synthesis of the target compound without modification.

Achieving the desired 3-methyl-4-substituted pattern on the 1,2-thiazole ring is a critical challenge that necessitates regioselective synthetic methods. The choice of starting materials and reaction conditions plays a pivotal role in directing the cyclization to yield the correct isomer.

For instance, the synthesis of substituted isothiazoles via the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles offers a pathway to a range of isothiazole products. rsc.org The regioselectivity of this reaction would depend on the substituents on both the thiadiazole and the nitrile. Another strategy involves the Thorpe-Ziegler type cyclization for the synthesis of 4-amino-isothiazoles, which could potentially be modified to introduce other substituents at the 4-position. rsc.org

The development of methods for the regioselective synthesis of disubstituted thiazoles, such as 2,4- and 2,5-disubstituted 1,3-thiazoles from 2-oxo-2-(amino)ethanedithioates, showcases the importance of precursor control in directing substitution patterns. thieme-connect.com While this example pertains to the 1,3-isomer, the principles of using carefully designed acyclic precursors to control the final substitution pattern are broadly applicable to heterocyclic synthesis.

Introduction of the Bromoethynyl Functionality

The bromoethynyl group is a highly reactive functionality that is often introduced in the later stages of a synthetic sequence to avoid its decomposition under harsh reaction conditions. This introduction can be achieved in a two-step process: installation of a terminal alkyne followed by bromination.

The introduction of a terminal ethynyl group onto a heterocyclic ring can be accomplished through various cross-coupling reactions. A common strategy involves the Sonogashira coupling of a halo-substituted thiazole with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. For example, 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole can be coupled with aryl halides in a modified Sonogashira reaction. researchgate.net This suggests that a 4-halo-3-methyl-1,2-thiazole could be a suitable precursor for the introduction of the ethynyl group.

Alternatively, direct C-H functionalization strategies are emerging as powerful tools for the introduction of alkynyl groups. Palladium-catalyzed alkynylation through the cross-coupling reaction of terminal alkynes with C-H bonds of heterocycles has been developed. researchgate.net This approach would require a 3-methyl-1,2-thiazole with an activatable C-H bond at the 4-position.

The bromination of a terminal alkyne can lead to a variety of products, including the desired 1-bromoalkyne, as well as dibromoalkenes and other polybrominated species. Therefore, chemoselective bromination techniques are essential.

Hypervalent iodine reagents have been shown to be effective for the chemoselective bromination of terminal alkynes. frontiersin.org For instance, the use of (diacetoxyiodo)benzene (B116549) (PIDA) in combination with tetrabutylammonium (B224687) bromide (TBAB) can specifically lead to the formation of 1-bromoalkynes. frontiersin.org In contrast, using sodium bromide (NaBr) with PIDA tends to produce 1,2-dibromoalkenes. frontiersin.org This highlights the critical role of the bromine source in controlling the reaction outcome.

The reaction of alkynes with electrophiles like Br2 generally proceeds through a bridged halonium ion intermediate, similar to alkenes, which typically leads to trans-dihalides upon addition of a second equivalent of the halogen. masterorganicchemistry.com However, the reaction of terminal alkynes can sometimes yield syn addition products. masterorganicchemistry.com For the synthesis of a 1-bromoalkyne, the reaction must be carefully controlled to achieve monobromination at the terminal carbon.

The following table outlines conditions for the chemoselective bromination of terminal alkynes:

Brominating SystemProduct TypeYieldChemoselectivity
TBAB / PIDA1-BromoalkynesUp to 99%Up to 100% frontiersin.org
NaBr / PIDA1,2-DibromoalkenesGood yieldsHigh frontiersin.org
NaBr / PIDA / H₂Oα,α-DibromoketonesGood to high yieldsVery high frontiersin.org
Excess NaBr / PIDA1,1,2,2-TetrabromoalkanesGood yieldsHigh frontiersin.org

Yields and selectivities are substrate-dependent. Data sourced from a study on hypervalent iodine-mediated bromination. frontiersin.org

Positional Control and Installation of the Methyl Group at C-3

The regioselective synthesis of substituted 1,2-thiazoles (isothiazoles) is a fundamental challenge in heterocyclic chemistry. Achieving precise installation of the methyl group at the C-3 position of the 1,2-thiazole ring, as required for this compound, necessitates careful selection of precursors and reaction pathways that govern the cyclization process.

One common approach to constructing the 1,2-thiazole core involves the cyclization of compounds containing a pre-formed S-N bond or the reaction of components that will form this bond in a controlled manner. For the specific introduction of a methyl group at C-3, strategies often involve starting materials where the corresponding carbon atom is part of a methyl ketone or a related functional group.

Research into the synthesis of related fused heterocyclic systems, such as thiazolo[3,2-b] bepls.commdpi.comresearchgate.nettriazoles, highlights the importance of precursor structure in determining the final arrangement of substituents. ucm.es In these syntheses, the reaction of 3-mercapto-1,2,4-triazoles with α-functionalized ketones can lead to specific regioisomers. ucm.es Adapting this principle, a potential pathway to a 3-methyl-1,2-thiazole could involve the reaction of a sulfur- and nitrogen-containing synthon with a three-carbon component where the terminal carbon is part of a methyl group, thereby ensuring its placement at the C-3 position post-cyclization. The unequivocal characterization of the resulting regioisomer is often confirmed using advanced spectroscopic techniques like 2D-NMR. ucm.es

Sustainable and Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of thiazole derivatives is an area of significant research, driven by the need to reduce environmental impact. nih.govbohrium.com These approaches focus on minimizing hazardous waste, reducing energy consumption, and using safer reagents and solvents. nih.govresearchgate.net Such methodologies are highly relevant for the multi-step synthesis of a specialized compound like this compound.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free conditions or benign aqueous media represents a core tenet of green chemistry. bepls.comnih.gov

Solvent-Free Reactions: The Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thioamides, can be adapted to solvent-free conditions. organic-chemistry.orgresearchgate.net These reactions can proceed rapidly, sometimes to completion in seconds, offering good yields and simplified product workup. organic-chemistry.org For instance, grinding reactants together using a mortar and pestle at room temperature has been shown to be an effective method for preparing certain thiazole derivatives without any solvent. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. bepls.com Significant efforts have been made to develop synthetic methodologies for heterocycles in aqueous mediums. nih.gov One-pot, multi-component reactions in water or aqueous ethanol (B145695) have been successfully used to synthesize various thiazole scaffolds. bepls.comnih.govacs.org These methods not only align with green chemistry principles but can also offer advantages in terms of reaction rate and selectivity.

Table 1: Comparison of Solvent Conditions in Thiazole Synthesis

Condition Advantages Disadvantages Example Reaction
Solvent-Free Reduced waste, simplified workup, often faster reaction rates. organic-chemistry.orgresearchgate.net Limited reactant solubility, potential for localized overheating. Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793). organic-chemistry.org

| Aqueous Media | Environmentally benign, low cost, non-flammable. bepls.com | Poor solubility of non-polar organic reactants, potential for side reactions (e.g., hydrolysis). | Catalyst-free multicomponent domino reaction of arylglyoxals, dicarbonyls, and thioamides. bepls.com |

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower energy requirements. Nanoparticle-based catalysts are particularly attractive due to their high surface area, high selectivity, and potential for reusability. nih.gov

The use of alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods. bepls.comnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a standard tool for the rapid synthesis of heterocyclic compounds, including thiazoles. bepls.comtandfonline.com Reactions that might take hours under conventional reflux can often be completed in minutes using microwave heating. nih.gov This technique has been successfully applied to multicomponent reactions to produce thiazole derivatives in high yields with short reaction times. tandfonline.comnih.gov The uniform heating provided by microwaves can also lead to higher product purity and selectivity. researchgate.net

Table 2: Microwave-Assisted Synthesis of Thiazole Derivatives

Reactants Conditions Time Yield Reference
Aryl ketones, thiosemicarbazide, phenacyl bromides Solvent-free, 300 W 30–175 s Good bepls.com
α-haloketones, thioureas Methanol 8 h (conventional) vs. minutes (microwave) 45-65% (conventional) vs. 70-92% (microwave) nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient and green synthetic route. mdpi.comscilit.comtandfonline.com Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation, providing benefits such as significantly shorter reaction times, milder conditions, and higher yields. mdpi.comtandfonline.com The synthesis of thiazoles has been achieved under ultrasonic conditions, sometimes in solvent-free systems, highlighting the technique's alignment with green chemistry principles. scilit.comresearchgate.net This method is valued for its simple experimental setup and ability to produce pure products efficiently. mdpi.comtandfonline.com

Chemical Transformations and Mechanistic Reactivity of 4 2 Bromoethynyl 3 Methyl 1,2 Thiazole

Reactivity Profiles of the Bromoethynyl Moiety

The bromoethynyl group is the primary center of reactivity in 4-(2-bromoethynyl)-3-methyl-1,2-thiazole. The presence of the electron-withdrawing bromine atom and the sp-hybridized carbons of the alkyne creates a unique electronic environment that allows for a variety of chemical transformations. These reactions are crucial for the further functionalization and elaboration of the thiazole (B1198619) core into more complex molecular architectures.

Nucleophilic Substitution Reactions at the Bromine Atom

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an electron-deficient center, displacing a leaving group. khanacademy.orgmasterorganicchemistry.com In the case of this compound, the carbon atom attached to the bromine is part of an alkyne, which makes direct SN2-type backside attack impossible. organic-chemistry.orgchemguide.co.uk However, nucleophilic substitution at an acetylenic carbon can proceed through different mechanistic pathways.

One common mechanism involves the attack of the nucleophile on the bromine atom itself, or an addition-elimination sequence. The reaction's feasibility is governed by factors such as the strength of the nucleophile and the reaction conditions. Strong nucleophiles can effectively displace the bromide ion to form a new carbon-nucleophile bond at the terminus of the alkyne.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromoalkynes

Nucleophile (Nu⁻)Product TypeDescription
Thiolates (RS⁻)Alkynyl ThioethersFormation of a C-S bond, yielding a thiazolyl-substituted alkynyl sulfide.
Alkoxides (RO⁻)Alkynyl EthersFormation of a C-O bond, leading to alkynyl ethers.
Amines (R₂N⁻)YnaminesFormation of a C-N bond, producing highly reactive ynamine intermediates.
Cyanide (CN⁻)Alkynyl NitrilesIntroduction of a cyano group, extending the carbon chain.

These reactions significantly expand the synthetic utility of the parent compound, allowing for the introduction of a wide range of functional groups onto the ethynyl (B1212043) side chain.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., for further functionalization)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The bromoethynyl group of this compound is an excellent substrate for several such reactions, with palladium and copper being the most commonly employed catalysts. beilstein-journals.org These reactions allow for the coupling of the thiazole moiety with a diverse array of organic fragments. acs.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org In the context of this compound, the molecule itself would act as the haloalkyne partner, coupling with a terminal alkyne to produce a substituted diacetylene. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. libretexts.orgnih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide using a palladium catalyst. wikipedia.orgfishersci.seorganic-chemistry.org The bromoethynyl group can participate in Suzuki couplings, reacting with various aryl or vinyl boronic acids to form aryl- or vinyl-substituted alkynes. This method is highly valued for its mild conditions and the low toxicity of the boron-containing reagents. fishersci.seyoutube.com

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their boron counterparts, which can be advantageous in certain synthetic contexts. youtube.com The bromoethynyl moiety can be coupled with aryl, vinyl, or alkylzinc reagents to generate a variety of substituted alkynes. organic-chemistry.orgnih.govacs.org

Table 2: Overview of Cross-Coupling Reactions for this compound

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) / Cu(I)Thiazolyl-diyne
SuzukiBoronic Acid (R-B(OH)₂)Pd(0)Thiazolyl-aryl/vinyl-alkyne
NegishiOrganozinc (R-ZnX)Pd(0) or Ni(0)Thiazolyl-aryl/vinyl/alkyl-alkyne

These cross-coupling strategies provide a robust platform for elaborating the structure of this compound, enabling the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Cycloaddition Chemistry Involving the Alkyne

The carbon-carbon triple bond in the ethynyl group serves as a reactive π-system that can participate in various cycloaddition reactions. These reactions are powerful methods for constructing cyclic and heterocyclic ring systems in a highly convergent and often stereospecific manner.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.comchemistrysteps.com In this context, the bromoethynyl moiety of this compound acts as the dienophile. The reactivity of the alkyne in Diels-Alder reactions is often enhanced by electron-withdrawing groups, and the bromine atom serves this purpose to some extent. organic-chemistry.orgmasterorganicchemistry.com

When reacting with a conjugated diene, the bromoethynyl group would lead to the formation of a substituted 1,4-cyclohexadiene ring. organic-chemistry.org The reaction proceeds through a concerted mechanism, allowing for a high degree of stereochemical control. wikipedia.org A variation of this is the hexadehydro-Diels-Alder reaction, which involves diynes and alkynes to produce a benzyne intermediate. nih.gov

In hetero-Diels-Alder reactions, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. sigmaaldrich.comorganic-chemistry.org The alkyne of the title compound can react with heterodienes (e.g., α,β-unsaturated carbonyls or imines) to generate six-membered heterocyclic rings, which are prevalent scaffolds in biologically active molecules. The regioselectivity of these reactions is governed by the electronic properties of both the diene and the dienophile. nih.gov

The [2+2] cycloaddition of an alkyne with an alkene typically requires photochemical activation or transition metal catalysis to overcome the thermally forbidden nature of the reaction. nih.gov This reaction leads to the formation of a highly strained cyclobutene ring. organic-chemistry.orgacs.org

Under visible light photocatalysis or with the use of gold(I) catalysts, this compound could react with various alkenes to yield substituted cyclobutenes. acs.orgresearchgate.net The resulting cyclobutene derivatives can be valuable synthetic intermediates, which may undergo subsequent rearrangements, such as electrocyclic ring-opening, to form conjugated dienes. This provides a pathway to more complex molecular structures from relatively simple starting materials.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgcaltech.edu Haloalkynes are valuable building blocks in various MCRs.

For instance, the title compound could potentially participate in A³ coupling reactions (aldehyde, alkyne, amine) to generate propargylamines. Other MCRs, such as those based on the Ugi or Passerini reactions, could also be envisioned, where the alkyne functionality is incorporated into a more complex molecular framework. beilstein-journals.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity from readily available starting materials. organic-chemistry.org The thiazole-containing products from such reactions would be of significant interest for screening in drug discovery programs.

Hydroarylation and Hydroamination Reactions of the Triple Bond

The bromoethynyl group of this compound is a key site for chemical transformations. Hydroarylation and hydroamination reactions, involving the addition of an Ar-H or N-H bond across the carbon-carbon triple bond, represent powerful methods for elaborating the molecular structure.

Hydroarylation: The addition of an aromatic C-H bond across the alkyne can be achieved, typically with transition metal catalysis. Catalysts based on metals like cobalt, gold, platinum, and indium have been shown to facilitate the hydroarylation of alkynes. nih.govresearchgate.netnih.goviciq.org For a bromoalkyne, the reaction mechanism can be complex, potentially involving catalyst-dependent pathways that may include alkyne-vinylidene rearrangement or cyclization, which can influence the regioselectivity of the addition. nih.gov A metal-free intramolecular hydroarylation of alkynes has also been described, though this is dependent on the specific structure of the starting material. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) of the aryl group to the triple bond in this compound would be influenced by the electronic nature of the catalyst and the steric and electronic properties of the thiazole substituent.

Hydroamination: The addition of an N-H bond from a primary or secondary amine across the triple bond is a highly atom-economical method for synthesizing enamines and imines. wikipedia.org This reaction often requires a catalyst to overcome the kinetic barrier. wikipedia.orgresearchgate.net Various catalytic systems, including those based on rhodium and copper nanoparticles, have been developed for the hydroamination of terminal alkynes. acs.orgmdpi.com These reactions can proceed with high regioselectivity. For instance, copper nanoparticle-catalyzed hydroamination of terminal alkynes typically yields the Markovnikov product, which can then be reduced to the corresponding amine. mdpi.com Conversely, certain rhodium-based catalysts can favor the anti-Markovnikov addition of primary amines to terminal alkynes. acs.org The presence of the bromo substituent on the alkyne in this compound adds a layer of complexity, as it may influence the electronic properties of the alkyne and potentially interact with the catalyst.

Reaction TypeTypical CatalystsKey FeaturesPotential Products from this compound
HydroarylationAuCl, PtCl₂, InCl₃, Cobalt complexesAdds an aryl group across the triple bond. Regioselectivity is catalyst-dependent. nih.govnih.govAryl-substituted vinyl bromides attached to the thiazole ring.
HydroaminationRhodium complexes, Copper nanoparticlesAdds an amine across the triple bond. Can be regioselective for Markovnikov or anti-Markovnikov products. acs.orgmdpi.comEnamines or imines, which can be subsequently reduced to amines.
Table 1. Overview of Hydroarylation and Hydroamination Reactions.

Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole (isothiazole) ring is an aromatic heterocycle whose reactivity is dictated by the arrangement of the nitrogen and sulfur atoms and the influence of its substituents. medwinpublishers.com

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The isothiazole (B42339) ring is generally less reactive towards electrophilic substitution than its 1,3-thiazole isomer due to the N-S bond. ias.ac.in The electron density distribution in the ring determines the preferred site of attack. For the parent 1,3-thiazole, the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. wikipedia.orgchemicalbook.comnih.gov In this compound, the C5 position is the only unsubstituted carbon. The C3-methyl group is electron-donating, which should activate the ring towards electrophilic attack, particularly at the adjacent C4 and C5 positions. However, the C4 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position. The bromoethynyl group at C4 is electron-withdrawing, which would deactivate the ring, but its effect at C5 is less pronounced than that of the activating methyl group at C3.

Nucleophilic Reactions and Potential Ring Transformations

Nucleophilic attack on the isothiazole ring can occur, with the position of attack depending on the substituents and the nature of the nucleophile. Studies on isothiazolium salts have shown that nucleophilic attack can occur at the ring sulfur atom, leading to ring-opening. cdnsciencepub.com In some cases, attack at a ring carbon can also occur. For instance, the reaction of certain isothiazolium salts with sodium benzoylacetate suggests initial nucleophilic attack at the sulfur atom. cdnsciencepub.com The isothiazole ring itself can be opened by nucleophiles like the hydroxyl ion, forming o-cyanodisulfides.

Ring transformations of isothiazoles into other heterocyclic systems have been reported. For example, 5-aminoisothiazoles can react with aromatic nitriles to form 1,2,4-thiadiazole derivatives. tandfonline.com While specific studies on this compound are not available, it is plausible that strong nucleophiles could induce ring-opening or transformation reactions. The bromoethynyl substituent could also be a site for nucleophilic attack, potentially leading to displacement of the bromide or addition to the triple bond, competing with reactions at the ring.

Oxidation and Reduction Pathways of the 1,2-Thiazole Heterocycle

Oxidation: The sulfur atom in the isothiazole ring can be oxidized. For example, isothiazoles can be bioactivated via cytochrome P450-mediated sulfur oxidation, which can lead to the formation of glutathione conjugates. nih.gov The oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate is a key step in one of the first syntheses of the parent isothiazole ring. medwinpublishers.comchemicalbook.com Isothiazones can be produced by the oxidation of enamine-thiones. wikipedia.org For this compound, oxidation would likely target the ring sulfur, potentially forming an isothiazole S-oxide or S,S-dioxide. The bromoethynyl group could also be susceptible to oxidative cleavage under harsh conditions.

Reduction: The 1,2-thiazole ring is relatively stable to reduction. However, strong reducing agents or catalytic hydrogenation can lead to ring cleavage. For the related 1,3-thiazole, reduction with Raney nickel can cause desulfurization and degradation of the ring. pharmaguideline.com A method for the structural analysis of thiazoles involves reduction with sodium in liquid ammonia followed by hydrolysis, which results in ring opening. Given the stability of the aromatic isothiazole ring, reduction of the bromoethynyl side chain would likely occur under milder conditions than those required for ring reduction. For example, the triple bond could be selectively hydrogenated to a double or single bond.

C-H Functionalization Strategies on the Thiazole Ring

Direct C-H functionalization is a powerful tool for modifying heterocyclic rings without the need for pre-functionalized starting materials. rsc.org For this compound, the only available site for direct C-H functionalization on the aromatic ring is the C5 position. Transition metal-catalyzed C-H activation, particularly with palladium, has been successfully applied to thiazole derivatives. researchgate.net For example, benzothiazoles undergo regioselective C2-H functionalization with triphenylphosphine to form phosphonium salts, which can then react with various nucleophiles. nih.gov While this occurs at the C2 position in benzothiazoles, it demonstrates the feasibility of such strategies. For the title compound, a palladium-catalyzed C-H arylation or alkenylation at the C5 position could be envisioned, likely directed by the electronic nature of the existing substituents.

Influence of the C-3 Methyl Group on Molecular Reactivity

Electronic Effects: The methyl group increases the electron density of the thiazole ring through a positive inductive (+I) effect. This increased electron density generally makes the ring more susceptible to electrophilic attack compared to an unsubstituted ring. asianpubs.org Computational studies on substituted 1,3-thiazoles have shown that methyl substitution increases the energy of the Highest Occupied Molecular Orbital (HOMO), which correlates with increased reactivity towards electrophiles. asianpubs.orgresearchgate.net

Directing Effects in Electrophilic Substitution: In electrophilic aromatic substitution, the electron-donating methyl group acts as an activating group. It will direct incoming electrophiles primarily to the ortho and para positions. In the 3-methyl-1,2-thiazole system, this would activate the C4 and C5 positions. Since the C4 position is already substituted with the bromoethynyl group, the directing effect of the methyl group strongly favors electrophilic substitution at the C5 position.

Influence on Nucleophilic Attack: By increasing the electron density of the ring, the methyl group would generally decrease the ring's susceptibility to nucleophilic aromatic substitution. However, its effect is likely to be less significant than the inherent electronic properties of the isothiazole ring itself.

Steric Effects: The methyl group can exert a steric influence on reactions occurring at the adjacent C4 position. While not large, it could potentially hinder the approach of bulky reagents to the bromoethynyl substituent or the C4 carbon of the ring.

PropertyInfluence of the C-3 Methyl Group
Electron DensityIncreases ring electron density via +I effect. asianpubs.org
Reactivity to ElectrophilesActivates the ring, particularly at the C5 position. nih.gov
Reactivity to NucleophilesSlightly deactivates the ring towards nucleophilic attack.
Steric HindranceMay provide minor steric hindrance at the adjacent C4 position.
Table 2. Summary of the Influence of the C-3 Methyl Group.

A comprehensive search for scholarly articles and detailed research findings on the chemical transformations and mechanistic reactivity of this compound has yielded no specific results for this particular compound. Publicly available scientific literature and chemical databases lack specific studies on the mechanistic investigations of its key transformations.

While general information exists for the synthesis, reactivity, and computational analysis of the broader class of thiazole and isothiazole derivatives, these findings are not directly applicable to the unique reactivity profile of this compound. The specific combination of the 1,2-thiazole ring, the methyl group at position 3, and the bromoethynyl group at position 4 creates a distinct electronic and steric environment that would govern its chemical behavior. Without dedicated experimental or computational studies on this molecule, any discussion of its reaction mechanisms would be speculative and would not meet the required standards of scientific accuracy.

Therefore, due to the absence of specific research data on "this compound," it is not possible to provide a detailed and scientifically accurate article on its chemical transformations and mechanistic reactivity as outlined in the request.

Advanced Derivatization and Functionalization Strategies for 4 2 Bromoethynyl 3 Methyl 1,2 Thiazole

Elaboration of the Bromoethynyl Side Chain

The bromoethynyl group is a highly reactive functional handle, primed for transformations that can introduce new atomic arrangements or extend the molecule's electronic framework. Key strategies focus on substituting the bromine atom or utilizing the alkyne for coupling reactions.

Introduction of Diverse Heteroatomic Substituents

The bromine atom on the acetylenic carbon is susceptible to displacement by various heteroatom nucleophiles, providing a direct route to functionalized alkynes. vulcanchem.comnumberanalytics.com This type of nucleophilic substitution allows for the incorporation of oxygen, nitrogen, and sulfur-containing moieties. mdpi.com For instance, reaction with alkoxides (RO⁻) can yield alkoxyacetylenes, while amines can be used to generate ynamines. Thiolates (RS⁻) can similarly be employed to form thioalkynes.

Furthermore, electrochemical methods have emerged as a powerful strategy for forming C(sp³)–heteroatom bonds using organoboron reagents, a principle that could be adapted for such transformations. semanticscholar.orgnih.gov These reactions proceed by generating highly reactive intermediates that readily combine with a wide range of heteroatom nucleophiles. semanticscholar.org

Table 1: Representative Nucleophilic Substitution Reactions on Bromoalkynes This table presents generalized examples of reactions applicable to the bromoethynyl moiety.

Nucleophile Class Reagent Example Product Functional Group
Oxygen Sodium Methoxide (NaOCH₃) Methoxyacetylene (-C≡C-OCH₃)
Nitrogen Diethylamine (HN(CH₂)₂) Ynamine (-C≡C-N(CH₂)₂)
Sulfur Sodium Thiophenolate (NaSPh) Thioalkyne (-C≡C-SPh)

Formation of Extended π-Conjugated Systems

The terminal alkyne functionality is a cornerstone for building larger, electronically delocalized systems, which are of significant interest in materials science. titech.ac.jpnih.gov The Sonogashira cross-coupling reaction is a paramount tool in this context, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed, copper-co-catalyzed reaction can be used to couple the 4-(2-bromoethynyl)-3-methyl-1,2-thiazole (after deprotection or direct use of the corresponding terminal alkyne) with a variety of aromatic halides, effectively extending the π-conjugated system. wikipedia.orgnih.gov

These coupling reactions are carried out under mild conditions and tolerate a wide range of functional groups, making them highly versatile. wikipedia.org Advanced protocols have even been developed that eliminate the need for a copper co-catalyst. organic-chemistry.orgresearchgate.net Beyond Sonogashira coupling, other methods for creating π-extended molecules include boron-mediated benzannulation reactions of alkynes and strategies involving the late-stage extrusion of chalcogen fragments to achieve planar, conjugated structures. titech.ac.jpbeilstein-journals.orgnih.gov

Table 2: Conditions for Sonogashira Cross-Coupling Reactions This table shows typical components for Sonogashira reactions used to form extended π-systems.

Component Example Purpose
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Catalyzes the C-C bond formation
Copper(I) Co-catalyst Copper(I) Iodide (CuI) Facilitates the reaction via a copper acetylide intermediate
Base Amine (e.g., Triethylamine) Neutralizes the hydrogen halide byproduct
Substrates Terminal Alkyne & Aryl/Vinyl Halide The coupling partners

Functionalization of the 1,2-Thiazole Core

The 1,2-thiazole ring, while aromatic, possesses distinct sites of reactivity that can be exploited for further substitution, allowing for the synthesis of complex, poly-functionalized heterocyclic systems.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful regioselective functionalization strategy. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.orgbaranlab.org This intermediate then reacts with an electrophile to introduce a new substituent specifically at that site. wikipedia.org

In the context of 3-methyl-1,2-thiazole, the nitrogen atom or the sulfur atom within the ring could potentially act as a Lewis basic site to direct the metalation to the C5 position. The resulting lithiated thiazole (B1198619) can be quenched with a wide variety of electrophiles, such as aldehydes, ketones, alkyl halides, or disulfides, to install new functional groups. pharmaguideline.comumt.edu This method provides a predictable way to synthesize 5-substituted-3-methyl-1,2-thiazole derivatives. uwindsor.caharvard.edu

Integration into Spirocyclic Architectures

Spirocyclic compounds, which contain two rings linked by a single common atom, have unique three-dimensional structures. bohrium.com The 1,2-thiazole nucleus can be incorporated into such complex architectures through various synthetic strategies. rsc.orglookchem.com One common approach involves cycloaddition reactions, where a diene and a dienophile react to form a new ring system. bohrium.comresearchgate.net For example, a thiazole derivative functionalized with a diene could undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile to construct a spirocyclic framework. bohrium.com

Another strategy involves the reaction of α-haloketones with thiourea (B124793) or related compounds, which can be adapted to form spiro-thiazole derivatives. lookchem.com These methods open the door to novel and structurally complex molecules where the thiazole ring is a key component of a larger, multi-ring system. nih.gov

Synthesis of Poly-Substituted 1,2-Thiazole Derivatives

Creating thiazole derivatives with multiple substituents often requires a combination of synthetic strategies. researchgate.netnih.gov The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational method for constructing the thiazole ring itself and can be used to install initial substituents at various positions. nih.gov

Once the core is formed, further functionalization can be achieved through methods like palladium-catalyzed C-H activation, which allows for the regioselective introduction of groups such as alkenes. rsc.org Electrophilic substitution reactions, such as halogenation, can also be employed, with the existing substituents on the ring directing the position of the incoming electrophile. pharmaguideline.com By strategically combining ring-forming reactions with subsequent functionalization techniques like DoM and cross-coupling, highly decorated and multi-functionalized 1,2-thiazole derivatives can be synthesized. scispace.comnih.gov

Methodologies for Combinatorial Library Synthesis

The generation of combinatorial libraries from this compound hinges on the versatile reactivity of its bromoalkynyl functional group. This moiety serves as a linchpin for a variety of coupling reactions, allowing for the rapid introduction of diverse molecular fragments. High-throughput and parallel synthesis techniques can be employed to efficiently generate large numbers of discrete compounds for screening purposes. Key methodologies applicable to this scaffold include transition-metal-catalyzed cross-coupling reactions and cycloaddition reactions.

Sonogashira Cross-Coupling for Core Diversification

The Sonogashira coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com In the context of this compound, the bromoalkyne can react with a diverse library of terminal alkynes, enabling the synthesis of a wide array of disubstituted alkynes. This reaction is particularly well-suited for combinatorial synthesis due to its typically mild reaction conditions and tolerance of a broad range of functional groups. researchgate.net

High-throughput screening methodologies have been developed to optimize and rapidly assess the kinetics of Sonogashira reactions, making it a highly efficient tool for library generation. nih.gov The general scheme involves the reaction of the thiazole core with a library of terminal alkynes (R-C≡CH) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

A representative workflow for the parallel synthesis of a Sonogashira-coupled library is outlined below:

Array Preparation : In a multi-well plate, dispense a solution of this compound.

Reagent Addition : To each well, add a different terminal alkyne from a pre-selected library of building blocks.

Catalyst/Base Addition : A cocktail of the palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, and a base (e.g., triethylamine) is added to each well.

Reaction and Purification : The plate is agitated at a controlled temperature. Upon completion, high-throughput purification methods, such as solid-phase extraction, are employed to isolate the desired products.

This approach allows for the creation of a library where the diversity is introduced through the various R groups of the terminal alkyne.

Table 1: Representative Library of Terminal Alkynes for Sonogashira Coupling

Alkyne Building BlockR-GroupPotential Product Structure
PhenylacetylenePhenyl4-(2-(Phenylethynyl)ethynyl)-3-methyl-1,2-thiazole
PropyneMethyl4-(2-(Prop-1-yn-1-yl)ethynyl)-3-methyl-1,2-thiazole
3-Ethynylpyridine3-Pyridyl4-(2-((3-Pyridyl)ethynyl)ethynyl)-3-methyl-1,2-thiazole
4-Ethynylanisole4-Methoxyphenyl4-(2-((4-Methoxyphenyl)ethynyl)ethynyl)-3-methyl-1,2-thiazole

Azide-Alkyne Cycloaddition (Click Chemistry)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. scripps.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is exceptionally well-suited for combinatorial library synthesis. nih.govorganic-chemistry.org This reaction forms a stable 1,2,3-triazole ring by joining an alkyne and an azide.

For this compound, the bromoalkyne can first be converted to a terminal alkyne, 4-ethynyl-3-methyl-1,2-thiazole (B2682613), via dehydrobromination. researchgate.net This terminal alkyne can then be reacted with a library of diverse organic azides (R-N₃) to generate a library of 1,4-disubstituted triazoles. The reaction is highly reliable and proceeds under mild, often aqueous, conditions, making it compatible with a wide range of functional groups and suitable for automated synthesis platforms. organic-chemistry.org

The modular nature of click chemistry allows for the rapid assembly of complex molecules from simpler building blocks. itmedicalteam.pl This strategy is a cornerstone of diversity-oriented synthesis, enabling the creation of large and structurally diverse libraries of compounds. acs.org

Table 2: Illustrative Azide Building Blocks for Click Chemistry Library Synthesis

Azide Building BlockR-GroupPotential Product Structure (after triazole formation)
Benzyl azideBenzyl4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-3-methyl-1,2-thiazole
1-Azido-4-fluorobenzene4-Fluorophenyl4-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2-thiazole
2-Azidoethanol2-Hydroxyethyl4-(1-(2-Hydroxyethyl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2-thiazole
Ethyl 2-azidoacetateEthoxycarbonylmethyl4-(1-(Ethoxycarbonylmethyl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2-thiazole

Multi-component Reactions and Thiazole Ring Functionalization

While the bromoethynyl group is the primary handle for diversification, strategies involving the thiazole ring itself can also be employed in a combinatorial fashion. Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the assembly of complex products from three or more starting materials in a single step. While direct MCRs on the pre-formed this compound are less common, the principles of MCRs can be applied to the synthesis of the thiazole core itself, generating a library of diverse thiazoles that could then be further functionalized. bepls.com

Furthermore, palladium-catalyzed C-H activation and arylation at the C5 position of the thiazole ring have been demonstrated as a viable strategy for creating multifunctionalized thiazole derivatives. rsc.org This approach could potentially be adapted for a parallel synthesis format, where a library of aryl halides is reacted with the thiazole core to introduce diversity at another position on the heterocyclic ring. Solid-phase synthesis techniques have also been developed for the parallel synthesis of 2,4,5-trisubstituted thiazole derivatives, showcasing the adaptability of the thiazole scaffold to combinatorial methodologies. nih.gov

These advanced strategies, often used in diversity-oriented synthesis, aim to create libraries with significant skeletal diversity, exploring a wider range of chemical space. researchgate.net

Applications of 4 2 Bromoethynyl 3 Methyl 1,2 Thiazole As a Synthetic Building Block

Role in the Construction of Diverse Complex Organic Molecules

The bromoethynyl group is the key to the compound's role in building complex molecules. Haloalkynes are powerful and versatile building blocks in organic synthesis. acs.org This functional group allows for the direct incorporation of the 3-methyl-1,2-thiazole-4-yl-ethynyl unit into larger molecular frameworks through various metal-catalyzed cross-coupling reactions.

Key Reactions and Applications:

Sonogashira Coupling: The reaction of the bromoalkyne with terminal alkynes, catalyzed by palladium and copper complexes, allows for the formation of unsymmetrical diynes. This enables the connection of the thiazole (B1198619) moiety to other aromatic, heteroaromatic, or aliphatic systems, which is a common strategy in drug discovery and materials science.

Suzuki and Stille Couplings: While less common for bromoalkynes than for aryl halides, related coupling reactions can be employed to form carbon-carbon bonds, expanding the structural diversity achievable from this starting material.

Copper-Catalyzed Couplings: Copper-catalyzed reactions are particularly effective for bromoalkynes. For instance, coupling with organozinc reagents or vinylsiloxanes provides access to internal alkynes and enynes, respectively. acs.orgnih.gov These structures are valuable intermediates in the synthesis of natural products and other complex targets. acs.org

Cascade Reactions: The reactivity of the bromoalkyne can be harnessed in cascade reactions to rapidly build molecular complexity. For example, a palladium-catalyzed cascade involving o-aminophenols, bromoalkynes, and isocyanides has been used to synthesize substituted benzo[b] carta-evidence.orgorganic-chemistry.orgoxazepines. acs.org Applying this methodology to 4-(2-bromoethynyl)-3-methyl-1,2-thiazole would generate novel, complex heterocyclic systems containing the thiazole core.

The thiazole scaffold itself is a core component of numerous biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govmedmedchem.com By using this compound, synthetic chemists can efficiently introduce this privileged heterocycle into new chemical entities.

Precursor for Novel Catalytic Systems and Ligands

The 1,2-thiazole ring contains both nitrogen and sulfur atoms, which can act as coordination sites for metal ions. This property makes thiazole derivatives attractive candidates for the design of ligands for catalytic systems. researchgate.net The this compound can serve as a precursor to more elaborate ligands.

The bromoethynyl group can be transformed into a variety of other functionalities that can either participate in metal coordination or link the thiazole unit to other ligand components. For example, the alkyne can be reduced or functionalized to create a flexible or rigid linker to a secondary coordinating group, such as a phosphine, another N-heterocycle, or a cyclopentadienyl (B1206354) moiety. The design of chiral bidentate phosphine-thiazole ligands has led to effective catalysts for homogeneous asymmetric hydrogenation. researchgate.net Similarly, tridentate thiazole-amidopyridinate ligands have been used to create organolanthanide complexes that catalyze isoprene (B109036) polymerization. researchgate.net The ability to modify the bromoethynyl group on this compound provides a strategic entry point for developing new, tailored ligands for specific catalytic applications.

Integration into Optoelectronic and Photophysical Materials

Thiazole-containing compounds, particularly those with extended π-conjugation, are of great interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.netacs.org The thiazole ring can act as a moderate electron-withdrawing group, and its derivatives often exhibit significant fluorescence. researchgate.netresearchgate.net Fused systems like thiazolo[5,4-d]thiazole (B1587360) are particularly promising due to their rigid, planar structure, which facilitates intermolecular π–π stacking and efficient charge transport. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net

The this compound is an ideal building block for these materials. The ethynyl (B1212043) linker is a classic component used to extend the conjugated system of a molecule without adding significant steric bulk, while the bromine atom provides a reactive site for polymerization or further functionalization. Through reactions like Sonogashira coupling, this compound can be incorporated into donor-acceptor-donor (D-A-D) type chromophores or conjugated polymers. rsc.org The combination of the thiazole heterocycle with the rigid alkyne linker is expected to produce materials with tunable photophysical properties, making them candidates for solid-state fluorescent dyes and semiconductors. nih.govmdpi.com

Development of New Synthetic Methodologies

The unique reactivity of the bromoethynyl group makes this compound a valuable substrate for the development of new synthetic methods. acs.org Haloalkynes are more electrophilic than terminal alkynes and undergo reactions that are not possible with their non-halogenated counterparts.

Methodologies that could be developed using this building block include:

Novel Annulation Reactions: The palladium-catalyzed annulation of bromoalkynes with isocyanides to form 5-iminopyrrolones is one example of a unique transformation of this functional group. acs.org Exploring similar reactions with the thiazole-containing bromoalkyne could lead to new families of complex, fused heterocycles.

Domino and Tandem Processes: The presence of multiple reactive sites (the C-Br bond, the alkyne, and the thiazole ring) allows for the design of tandem reactions where multiple bonds are formed in a single operation. youtube.comyoutube.com For instance, an initial coupling at the bromoalkyne could be followed by an intramolecular cyclization involving the thiazole ring or a substituent.

Electrophilic and Nucleophilic Additions: The polarized triple bond is susceptible to attack by both electrophiles and nucleophiles, leading to a wide array of functionalized vinyl-thiazole derivatives.

The availability of haloalkynes through methods like oxidative halogenation of terminal alkynes or the Corey-Fuchs reaction followed by treatment with a base provides a reliable supply of substrates like this compound for methodological research. organic-chemistry.orgnih.gov

Table 2: Key Synthetic Transformations of the Bromoethynyl Group

Reaction TypeReagents/CatalystsProduct TypeReference
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, baseUnsymmetrical Diyne researchgate.net
Hiyama-Type CouplingVinylsiloxane, Cu catalystEnyne acs.org
Stephens-Castro CouplingCopper(I) acetylideUnsymmetrical Diyne acs.org
Cadiot-Chodkiewicz CouplingTerminal alkyne, Cu(I) salt, baseUnsymmetrical Diyne acs.org
Annulation with IsocyanidesIsocyanide, Pd catalyst5-Iminopyrrolone acs.org
Coupling with OrganozincsOrganozinc reagent, Cu catalystInternal Alkyne nih.gov

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on atom economy. scholarscentral.com An atom-economical synthesis is one that maximizes the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. mdpi.comnih.gov For a molecule like 4-(2-Bromoethynyl)-3-methyl-1,2-thiazole, future research will likely focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of sustainability. rsc.org

Current synthetic strategies for thiazole (B1198619) derivatives often involve multi-step processes that may generate significant amounts of byproducts. researchgate.net Future pathways could explore one-pot reactions or tandem catalytic cycles to improve efficiency. The development of novel catalysts that can facilitate the direct and selective introduction of the bromoethynyl group onto a pre-formed 3-methyl-1,2-thiazole core would be a significant advancement. Such pathways would reduce the number of synthetic steps, minimize the use of protecting groups, and decrease the generation of waste, leading to more environmentally benign and cost-effective production.

Table 1: Comparison of Hypothetical Synthetic Pathways for this compound

Feature Traditional Pathway Atom-Economical Pathway
Number of Steps Multiple steps with isolation of intermediates One-pot or tandem reaction
Reagent Usage Stoichiometric reagents, protecting groups Catalytic reagents, direct functionalization
Byproduct Generation Significant, leading to waste Minimal, with high atom incorporation
Overall Yield Moderate High
Environmental Impact Higher Lower

Exploration of Undiscovered Reactivity Patterns of Bromoethynyl-Thiazoles

The bromoethynyl moiety is a versatile functional group known for its participation in a wide range of chemical transformations. vulcanchem.com Its presence in the this compound molecule opens up avenues for exploring novel reactivity patterns. The thiazole ring itself can undergo various reactions, including electrophilic substitution and cycloadditions. wikipedia.org The interplay between the reactivity of the bromoethynyl group and the thiazole nucleus is an area ripe for investigation.

Future research could focus on exploiting the bromoethynyl group in metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, to introduce a diverse array of substituents at the terminal alkyne position. This would enable the synthesis of a large library of novel thiazole derivatives with potential applications in medicinal chemistry and materials science. Furthermore, the investigation of cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones, could lead to the formation of complex polycyclic heterocyclic systems that are difficult to access through traditional synthetic methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis have emerged as powerful tools for the rapid and efficient synthesis of organic molecules. sci-hub.se These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the ability to perform multi-step syntheses in a continuous fashion. nih.govscribd.com The application of flow chemistry to the synthesis of thiazole derivatives has already been demonstrated to be a viable and efficient approach. figshare.com

The integration of the synthesis of this compound and its subsequent derivatization into a continuous flow process could significantly accelerate the discovery of new bioactive molecules. rsc.org Automated platforms would allow for the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries for biological screening. This approach would not only increase the efficiency of the research and development process but also facilitate the scale-up of promising lead compounds.

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

Advantage Description
Enhanced Safety Small reaction volumes and efficient heat transfer minimize risks associated with exothermic reactions.
Precise Reaction Control Accurate control over temperature, pressure, and reaction time leads to higher yields and purity.
Increased Efficiency Continuous processing allows for higher throughput and reduced downtime compared to batch synthesis.
Scalability Reactions can be easily scaled up by running the flow reactor for longer periods or by using larger reactors.
Integration of Steps Multi-step syntheses can be performed in a single, continuous process without isolating intermediates. nih.gov

Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application in various fields. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable structural information, advanced techniques can offer deeper insights. researchgate.net

Future research will likely employ a battery of advanced spectroscopic and analytical methods to fully characterize this molecule. arxiv.orgresearchgate.net Techniques such as two-dimensional NMR spectroscopy can be used to unambiguously assign all proton and carbon signals and to determine through-bond and through-space correlations. High-resolution mass spectrometry is essential for confirming the elemental composition. rsc.org Furthermore, X-ray crystallography could provide definitive information about the solid-state structure and intermolecular interactions. Advanced techniques like synchrotron-based X-ray absorption and emission spectroscopy could probe the electronic structure and bonding in great detail. researchgate.net

Expanded Computational Studies for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired characteristics. wiley.com For this compound, computational studies can provide valuable insights into its geometry, electronic structure, reactivity, and potential biological activity. nih.govnih.gov

Future research in this area will likely involve the use of high-level quantum chemical calculations, such as Density Functional Theory (DFT), to predict a wide range of properties, including spectroscopic signatures, reaction energetics, and electronic properties. researchgate.net Molecular docking simulations can be employed to predict the binding affinity of this compound and its derivatives to various biological targets, thereby guiding the design of new therapeutic agents. mdpi.com These computational approaches, when used in synergy with experimental work, can significantly accelerate the discovery and development of new applications for this compound. rug.nl

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Bromoethynyl)-3-methyl-1,2-thiazole, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor thiazole derivatives with bromoacetylene groups. A common approach includes refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled temperatures, followed by purification via recrystallization (e.g., water-ethanol mixtures). For example, yields of ~65% are achievable by optimizing reaction time (e.g., 18 hours reflux) and stoichiometry of brominated reactants . Key parameters include solvent choice, temperature control, and exclusion of moisture to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the bromoethynyl group (distinct alkynyl proton absence) and methyl-thiazole backbone.
  • X-ray Diffraction : Resolves spatial arrangement, as demonstrated for analogous brominated triazole-thiadiazole hybrids, where crystallography confirmed planarity and halogen bonding .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 188.05 g/mol for the base structure) and isotopic patterns from bromine .

Q. How does the bromoethynyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The ethynyl group enables Sonogashira or Heck couplings, while the bromine acts as a leaving site for nucleophilic substitutions. For instance, palladium-catalyzed coupling with aryl boronic acids can generate biaryl derivatives. Reactivity is pH-sensitive; basic conditions stabilize the ethynyl group against protonation, preserving sp-hybridization .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and guide functionalization?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For brominated heterocycles, exact-exchange functionals improve accuracy in predicting bond dissociation energies (average error <2.4 kcal/mol) . This aids in designing derivatives with tailored redox potentials or charge-transfer properties.

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., anticancer)?

  • Methodological Answer : The thiazole core and bromoethynyl group likely interact with cellular targets via halogen bonding (C–Br···protein interactions) and π-π stacking. For structurally related triazole-thiadiazoles, activity correlates with substituent electronegativity and planarity, which enhance DNA intercalation or kinase inhibition . In vitro assays (e.g., MTT on cancer cell lines) should quantify IC50_{50} values, while molecular docking predicts binding affinity to targets like topoisomerase II.

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Methodological Answer :

  • Synthesis : Compare solvent systems (e.g., DMF vs. DMSO) and catalyst loads. For example, microwave-assisted synthesis may improve yields vs. traditional reflux .
  • Biological Data : Normalize assays using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for target inhibition). Discrepancies in IC50_{50} may arise from cell line variability or impurity profiles .

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